
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-
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Overview
Description
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-, commonly known as sodium arachidonate, is a polyunsaturated fatty acid salt. It is derived from arachidonic acid, a crucial component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play significant roles in inflammatory and immune responses, making sodium arachidonate an important molecule in both biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- typically involves the following steps:
Extraction and Purification: Arachidonic acid is extracted from natural sources such as animal liver or fish oil. The extracted acid is then purified through processes like distillation or chromatography.
Neutralization: The purified arachidonic acid is neutralized with a sodium hydroxide solution to form the sodium salt. The reaction is typically carried out in an aqueous medium at room temperature.
Crystallization: The resulting sodium arachidonate is crystallized from the solution, often by cooling or by adding a non-solvent to precipitate the product.
Industrial Production Methods
Industrial production of sodium arachidonate follows similar steps but on a larger scale. The process involves:
Large-scale extraction: from microbial sources like Mortierella alpina, which is known for its high arachidonic acid content.
Chemical synthesis: involving the neutralization of arachidonic acid with sodium hydroxide in large reactors.
Purification and crystallization: using industrial-scale chromatography and crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form prostaglandins and thromboxanes, which are vital for inflammatory responses.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing agents: Such as oxygen or peroxides, are used in the presence of enzymes like cyclooxygenase.
Reducing agents: Such as hydrogen gas in the presence of a catalyst like palladium.
Substitution reagents: Such as other metal salts in aqueous solutions.
Major Products
Prostaglandins: Formed through enzymatic oxidation.
Thromboxanes: Another product of enzymatic oxidation.
Saturated fatty acids: Resulting from reduction reactions.
Scientific Research Applications
Biochemical Significance
5,8,11,14-Eicosatetraenoic acid is a key precursor for the biosynthesis of several important signaling molecules, including:
- Prostaglandins : These are lipid compounds that have diverse hormone-like effects in animals.
- Thromboxanes : Involved in blood clotting and vasoconstriction.
- Leukotrienes : Important mediators in inflammatory responses and immune system functions.
The conversion of arachidonic acid into these compounds is facilitated by various enzymes such as cyclooxygenases and lipoxygenases, making it essential for maintaining homeostasis and responding to physiological stressors .
Cardiovascular Health
Research indicates that arachidonic acid can influence cardiovascular health through its role in platelet aggregation and vascular tone regulation. Supplementation with arachidonic acid has been studied for its potential to improve endothelial function and reduce the risk of cardiovascular diseases .
Inflammatory Diseases
Due to its involvement in inflammatory pathways, arachidonic acid has been investigated as a target for treating inflammatory diseases such as rheumatoid arthritis and asthma. By modulating the production of leukotrienes and prostaglandins, it may help alleviate symptoms associated with these conditions .
Neurological Disorders
Arachidonic acid is crucial for brain health, influencing neuroinflammation and neuroprotection. Studies have shown that it may play a role in neurodegenerative diseases such as Alzheimer's disease by affecting synaptic plasticity and cognitive function .
Nutritional Aspects
5,8,11,14-Eicosatetraenoic acid is classified as an essential fatty acid, meaning it must be obtained through diet. It is found in high concentrations in animal fats and certain plant oils. Its dietary intake is vital for maintaining optimal health, particularly for growth and development during infancy and childhood .
Food Industry
In the food industry, arachidonic acid is utilized as a nutritional supplement due to its health benefits. It is often included in infant formulas to support neurological development .
Pharmaceutical Industry
The pharmaceutical industry employs arachidonic acid derivatives in drug formulations aimed at treating various conditions related to inflammation and pain management. Its derivatives are also used in research settings to study lipid metabolism and signaling pathways .
Case Studies
Mechanism of Action
The mechanism by which 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): The parent compound, which is not in the sodium salt form.
5,8,11,14,17-Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with an additional double bond.
5,8,11,14,17,20-Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds.
Uniqueness
Biological Activity
5,8,11,14-Eicosatetraenoic acid, commonly known as arachidonic acid (AA), is a polyunsaturated fatty acid that plays a crucial role in various biological processes. The sodium salt form of this compound is particularly relevant in research due to its stability and solubility in biological systems. This article explores the biological activity of 5,8,11,14-eicosatetraenoic acid sodium salt, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
Arachidonic acid is a key component of cell membranes and serves as a precursor for the synthesis of bioactive lipid mediators such as prostaglandins, thromboxanes, and leukotrienes. These molecules are integral to inflammatory responses and other physiological processes.
The biological activity of 5,8,11,14-eicosatetraenoic acid sodium salt is mediated through several mechanisms:
- Incorporation into Cell Membranes : AA is integrated into phospholipid membranes where it influences membrane fluidity and signaling pathways.
- Eicosanoid Production : Upon activation by phospholipases, AA is released from membrane phospholipids and converted into eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation and immune responses .
- Signal Transduction : Eicosanoids act on specific receptors to modulate various cellular functions including vasodilation, platelet aggregation, and immune responses.
Therapeutic Implications
Research has indicated that manipulating the levels of arachidonic acid can have therapeutic implications in various conditions:
- Anti-inflammatory Effects : Studies show that certain derivatives of arachidonic acid can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory eicosanoids .
- Cardiovascular Health : Arachidonic acid plays a role in vascular function. Its metabolites can influence blood pressure regulation and vascular tone .
- Neurological Disorders : Research suggests that eicosanoids derived from arachidonic acid may have protective roles in neuroinflammation and neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of 5,8,11,14-eicosatetraenoic acid sodium salt:
- Colitis Model in Mice :
- Vascular Injury Response :
- Thrombosis Models :
Comparative Analysis
The following table summarizes the biological activities and therapeutic implications of various arachidonic acid derivatives:
Compound | Biological Activity | Therapeutic Implications |
---|---|---|
5,8,11,14-Eicosatetraenoic Acid Sodium Salt | Precursor for eicosanoids | Anti-inflammatory effects |
20-Hydroxyeicosatetraenoic Acid | Modulates vascular tone | Potential target for hypertension treatment |
5,6-Dihydroxy-8Z,11Z,14Z-Eicosatetraenoic Acid | Inhibits inflammatory responses | Promotes healing in inflammatory bowel disease |
Prostaglandins (derived from AA) | Mediators of inflammation | Pain relief and anti-inflammatory therapies |
Properties
Molecular Formula |
C20H31NaO2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
sodium;icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
DDMGAAYEUNWXSI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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